5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine
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Overview
Description
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an iodine atom, a methyl group, a phenylethenyl group, and a propan-2-yl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Coupling Reactions: The phenylethenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17IN2 |
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Molecular Weight |
364.22 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17IN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+ |
InChI Key |
DHSFWAMZEKEQCU-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)I |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)I |
Origin of Product |
United States |
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